![molecular formula C23H31N3O2 B4721570 3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4721570.png)
3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide
Übersicht
Beschreibung
3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPN14770 and belongs to the class of benzamide derivatives. BPN14770 has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.
Wirkmechanismus
BPN14770 exerts its pharmacological effects through the modulation of cyclic GMP (cGMP) signaling pathways. BPN14770 has been shown to increase the levels of cGMP in the brain, which in turn leads to the activation of downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to exhibit a range of biochemical and physiological effects. In animal models, BPN14770 has been shown to improve cognitive function and memory, reduce anxiety-like behavior, and increase social interaction. BPN14770 has also been shown to reduce the levels of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPN14770 has several advantages for use in laboratory experiments. It has been shown to be highly selective for its target, which reduces the risk of off-target effects. BPN14770 is also orally bioavailable, which makes it easy to administer in animal models. However, there are also limitations to the use of BPN14770 in laboratory experiments. Its high lipophilicity can make it difficult to solubilize in aqueous solutions, which can affect its pharmacokinetic properties.
Zukünftige Richtungen
BPN14770 has shown promising results in preclinical studies, and there are several potential future directions for its development. One potential direction is the development of BPN14770 as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of BPN14770 as a tool for studying cGMP signaling pathways and their role in synaptic plasticity and memory formation. Further studies are needed to fully understand the potential of BPN14770 in these areas.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been studied for its potential applications in various scientific research areas, including neuroscience, neurodegenerative diseases, and cancer. In neuroscience, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Down syndrome. BPN14770 has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that affects cognitive and behavioral function.
Eigenschaften
IUPAC Name |
3-butoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-5-17-28-22-8-6-7-19(18-22)23(27)24-20-9-11-21(12-10-20)26-15-13-25(4-2)14-16-26/h6-12,18H,3-5,13-17H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNNVLCYCHVEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.